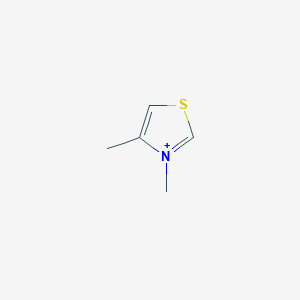

3,4-Dimethylthiazolium ion

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

694-30-4 |

|---|---|

Molecular Formula |

C5H8NS+ |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

3,4-dimethyl-1,3-thiazol-3-ium |

InChI |

InChI=1S/C5H8NS/c1-5-3-7-4-6(5)2/h3-4H,1-2H3/q+1 |

InChI Key |

RHRPPNDIWVFSRX-UHFFFAOYSA-N |

SMILES |

CC1=CSC=[N+]1C |

Canonical SMILES |

CC1=CSC=[N+]1C |

Origin of Product |

United States |

Historical Development and Foundational Discoveries

Early Investigations of Thiazolium Reactivity

Long before its biological mechanism was fully elucidated, the chemical reactivity of the thiazolium ring was recognized. Thiazolium salts were identified as effective catalysts for reactions that were known to occur in biological systems, such as the benzoin (B196080) condensation. consensus.appmsu.edu This reaction, which involves the coupling of two aldehydes to form an α-hydroxy ketone, was historically catalyzed by cyanide ions. beilstein-journals.org The discovery that thiazolium salts could also mediate this transformation was a significant step, suggesting a special catalytic capability inherent to the thiazolium structure. beilstein-journals.org

A critical breakthrough came when Ronald Breslow discovered that the C2-hydrogen of thiazolium salts is unexpectedly acidic, with a pKa of around 13. msu.edu This acidity allows for the facile removal of the proton at the C2 position, even in neutral solutions like heavy water (D₂O), to form a zwitterionic conjugate base known as an ylide. msu.edunih.gov This ylide, which can also be represented as a carbene resonance structure, is a relatively stable nucleophilic species. beilstein-journals.orgnih.gov This finding was pivotal because it provided a rational chemical basis for the catalytic action of the thiazolium ring, explaining how it could form a key nucleophilic center to initiate catalysis. msu.edunih.gov Early speculation about an "active aldehyde" or an acyl carbanion intermediate in thiamine-catalyzed reactions finally had a plausible chemical foundation in the form of the thiazolium ylide. consensus.appmsu.edu

Seminal Mechanistic Hypotheses in Thiamine (B1217682) Catalysis

Building on the discovery of the acidic C2-proton, Ronald Breslow proposed a visionary hypothesis in 1958 that laid the groundwork for the modern understanding of thiamine catalysis. nih.govresearchgate.netnih.gov He postulated that thiamine pyrophosphate (TPP), the active coenzyme form of vitamin B1, functions by generating a transient N-heterocyclic carbene (specifically, a thiazol-2-ylidene) at its active site. consensus.appnih.gov This was a controversial idea, as carbenes were known to be exceedingly reactive and unstable, particularly in the aqueous environments of enzymatic reactions. nih.govresearchgate.net

Breslow's mechanism proposed that this thiazolium ylide/carbene is the key catalytic species. beilstein-journals.org It acts as a nucleophile, attacking the carbonyl carbon of substrates like α-keto acids (e.g., pyruvate). patsnap.comwikipedia.org This addition forms what is now known as the "Breslow intermediate." wikipedia.org The formation of this intermediate allows for the stabilization of an "acyl anion" equivalent, a chemical species that was considered energetically unfavorable but was formally required to explain the observed reactions. consensus.app The thiamine molecule, through its thiazolium ring, provides the necessary chemical machinery to stabilize this key intermediate, facilitating reactions such as decarboxylation and aldehyde transfers that are central to metabolic pathways like energy production. consensus.appnih.govnasa.gov This hypothesis elegantly solved the chemical puzzle of how thiamine could catalyze these biochemically crucial transformations. consensus.app

Evolution of Research Perspectives on Thiazolium Ion Chemistry

The perspective on thiazolium ion chemistry has evolved dramatically since Breslow's initial hypothesis. For decades, the proposed thiazolium carbene remained a transient, unobserved species, supported primarily by indirect evidence like deuterium (B1214612) exchange studies and model reactions. nih.govresearchgate.net A major advancement occurred when Arduengo and colleagues, in the 1990s, successfully generated and characterized stable N-heterocyclic carbenes (NHCs), including those derived from thiazolium salts, in non-aqueous media. nih.govpsu.edu This work demonstrated that these carbenes could be isolated and studied, transforming them from hypothetical intermediates into tangible chemical tools. nih.gov

The ultimate validation of Breslow's visionary proposal arrived more than six decades after it was conceived. In the 2020s, researchers succeeded in stabilizing and isolating a highly reactive carbene molecule under aqueous conditions. bioengineer.org By designing a protective molecular framework, they were able to shield the carbene from water and definitively prove that it can persist in an aqueous environment, providing unambiguous confirmation of Breslow's hypothesis. nih.govbioengineer.orgearth.com

This confirmation coincided with a broader explosion of interest in thiazolium salts as precursors for NHCs in the field of organocatalysis. beilstein-journals.orgasiaresearchnews.com Research has expanded far beyond the initial biological context, establishing thiazolium-derived NHCs as versatile and powerful organocatalysts for a wide array of synthetic organic reactions. asiaresearchnews.comresearchgate.net Scientists have designed novel thiazolium catalysts to control highly reactive radical reactions and have demonstrated their utility in synthesizing complex molecules. asiaresearchnews.com The reactivity of the 3,4-dimethylthiazolium ion itself has been explored in organometallic chemistry, for instance, in its oxidative addition to zerovalent platinum complexes to form platinum-carbene complexes. nih.gov This evolution has transformed the thiazolium ion from a component of a vitamin coenzyme into a cornerstone of modern catalysis, with applications in synthesizing pharmaceuticals, agrochemicals, and advanced materials. bioengineer.orgrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound This table presents key computed physicochemical properties of the this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₈NS⁺ | ebi.ac.uk |

| Molecular Weight | 114.18 g/mol | ebi.ac.uk |

| Heavy Atom Count | 7 | ebi.ac.uk |

| Aromatic Rings | 1 | ebi.ac.uk |

| Fraction C(sp³) | 0.4 | ebi.ac.uk |

| Wildman-Crippen LogP | -0.8 | ebi.ac.uk |

Synthetic Methodologies for 3,4 Dimethylthiazolium Ion and Analogues

Direct Alkylation Routes for Thiazole (B1198619) Derivatives

The most straightforward method for synthesizing 3,4-dimethylthiazolium salts is the direct N-alkylation of a 4-methylthiazole (B1212942) precursor. This reaction involves the quaternization of the nitrogen atom at position 3 of the thiazole ring using an appropriate methylating agent. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent, which results in the formation of a stable thiazolium cation.

The choice of the methylating agent and solvent system is crucial for the reaction's efficiency. Common methylating agents include methyl iodide, methyl bromide, and dimethyl sulfate. The reaction is typically carried out in an organic solvent. For instance, the synthesis of 2-acetyl-3,4-dimethylthiazolium iodide has been successfully achieved by reacting 2-acetyl-4-methylthiazole (B1599968) with methyl iodide. Similarly, the reaction of 4-methylthiazole with various benzyl (B1604629) chloride derivatives in toluene (B28343) at elevated temperatures yields the corresponding 3-aralkyl-4-methylthiazolium chlorides. researchgate.net

A general representation of this alkylation is shown below:

4-Methylthiazole + CH₃-X → 3,4-Dimethylthiazolium X⁻ (where X = I, Br, OSO₃CH₃, etc.)

Research findings on direct alkylation are summarized in the table below.

| Starting Thiazole | Alkylating Agent | Solvent | Conditions | Product Anion | Reference |

| 4-Methylthiazole | Benzyl chloride derivative | Toluene | 80 °C, overnight | Chloride (Cl⁻) | researchgate.net |

| 2-Acetyl-4-methylthiazole | Methyl iodide (CH₃I) | Not specified | Not specified | Iodide (I⁻) |

Cyclization Approaches for Thiazole Ring Formation

Cyclization reactions provide a method for constructing the thiazolium ring from acyclic precursors. The most prominent of these is the Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone and a thioamide. chemhelpasap.comijper.orgwikipedia.org To form an N-substituted thiazolium salt like the 3,4-dimethylthiazolium ion, a corresponding N-substituted thioamide is used as a reactant.

For the synthesis of a 3,4-dimethylthiazolium derivative, the reaction would proceed between an N-methylthioamide and a haloketone such as chloroacetone. The mechanism begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the ketone, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazolium ring. chemhelpasap.com

Studies have shown that reaction conditions can influence the regioselectivity of the cyclization. For example, the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles. However, conducting the reaction under strongly acidic conditions (e.g., 10M-HCl-EtOH) can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org In one favorable case, 2-imino-3,4-dimethyl-2,3-dihydrothiazole was obtained in a 73% yield, which is a direct isomer and precursor to the desired thiazolium ion. rsc.org

The general scheme for the Hantzsch synthesis adapted for N-substituted thiazoles is detailed in the table below.

| Reactant 1 | Reactant 2 | Conditions | Key Outcome | Reference |

| α-Haloketone (e.g., Chloroacetone) | N-Methylthioamide | Neutral Solvent | Formation of the thiazole ring | chemhelpasap.comijper.org |

| α-Haloketone | N-Monosubstituted thiourea (B124793) | Acidic (10M-HCl-EtOH) | Formation of 3-substituted 2-imino-2,3-dihydrothiazoles | rsc.org |

Anion Exchange Strategies for Salt Derivatization

Once a 3,4-dimethylthiazolium salt is synthesized, its counter-anion can be readily modified through anion exchange or metathesis reactions. This process is particularly useful for altering the salt's physical properties, such as solubility or melting point, and for creating novel thiazolium-based ionic liquids. researchgate.net The strategy relies on the principle of precipitating an insoluble salt or using an ion exchange resin to replace the original anion with a new one.

A common method involves dissolving the initial thiazolium salt (e.g., a halide) in a suitable solvent and adding a salt of the desired new anion. If the salt formed between the original anion and the new cation is insoluble, it precipitates from the solution, leaving the desired thiazolium salt in the filtrate. For example, 2-iodo-3,4-dimethylthiazolium iodide can be synthesized from 2-bromo-3,4-dimethylthiazolium bromide by reaction with potassium iodide in dimethylformamide. In this case, the bromide anion is exchanged for an iodide anion.

The synthesis of a series of thiazolium ionic liquids demonstrates this principle effectively, where a parent 3-aralkyl-4-methylthiazolium chloride is converted to its tetrafluoroborate (B81430) (BF₄⁻) and bis-(trifluoromethanesulfonimide) (Tf₂N⁻) analogues. researchgate.net This anion alteration has been shown to significantly impact the compound's properties. researchgate.net

The following table summarizes examples of anion exchange strategies.

| Starting Thiazolium Salt | Reagent | Solvent | New Anion | Reference |

| 2-Bromo-3,4-dimethylthiazolium bromide | Potassium iodide (KI) | Dimethylformamide | Iodide (I⁻) | |

| 3-Aralkyl-4-methylthiazolium chloride | NaBF₄ or LiTf₂N | Not specified | Tetrafluoroborate (BF₄⁻) or Bis-(trifluoromethanesulfonimide) (Tf₂N⁻) | researchgate.net |

Novel Synthetic Pathways to Substituted Thiazolium Salts

Modern synthetic chemistry seeks to develop more efficient, environmentally friendly, and versatile methods for constructing molecular frameworks. In the context of thiazolium salts, several novel pathways have been explored that offer advantages over traditional methods.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. The application of microwave irradiation in the synthesis of thiazoles can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity. researchgate.net For instance, the iodine-mediated condensation of a ketone with thiourea in DMF under microwave irradiation is significantly faster than conventional heating methods. researchgate.net This approach has been applied to the synthesis of various thiazole derivatives. rsc.orgnih.gov

One-pot reactions , where multiple reaction steps are carried out in the same vessel without isolating intermediates, improve efficiency and reduce waste. A one-pot protocol has been developed for synthesizing 2-aminothiazoles from β-keto esters and thiourea, which can be extended to more complex thiazole derivatives. researchgate.net Chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been reported, using enzymes like trypsin to catalyze the reaction under mild conditions, achieving yields up to 94%. nih.govresearchgate.net

Another innovative approach involves the use of specific thionating agents to facilitate cyclization. A facile method for preparing a variety of thiazolium salts utilizes a P₂S₅-Py₂ complex to react with readily available α-formamido ketones. usask.ca This method is noted for its clean reaction profile and allows for the synthesis of diverse substituted thiazolium salts. usask.ca

The table below highlights these novel synthetic approaches.

| Methodology | Key Reactants | Key Features | Reference |

| Microwave-Assisted Synthesis | Ketone, Thiourea, Iodine | Rapid reaction times (minutes), higher yields | researchgate.net |

| Chemoenzymatic One-Pot Synthesis | Secondary amines, Benzoyl isothiocyanate, Acetylenedicarboxylates | Enzyme-catalyzed (Trypsin), mild conditions, high yields | nih.govresearchgate.net |

| Facile Thionation/Cyclization | α-Formamido ketones, P₂S₅-Py₂ complex | Clean reaction, rapid access to diverse thiazolium salts | usask.ca |

Fundamental Chemical Reactivity and Mechanistic Studies

Electrophilic Nature and Nucleophilic Interactions of the Thiazolium Cation

The thiazolium ring of the 3,4-dimethylthiazolium ion possesses a significant electrophilic character, particularly at the C2 position. This is due to the positive charge on the nitrogen atom and the electron-withdrawing effect of the adjacent sulfur atom. This inherent electrophilicity makes the C2 carbon susceptible to attack by nucleophiles. wikipedia.org The addition of a nucleophile to the C2 position breaks the aromaticity of the thiazolium ring and forms a tetrahedral intermediate. This reactivity is fundamental to the catalytic cycle of thiamine-dependent enzymes and NHC-catalyzed reactions. gonzaga.edudistantreader.org

The interaction with nucleophiles is a key feature of the this compound's chemistry. For instance, in the mechanism of thiamine-catalyzed reactions, the initial step involves the deprotonation of the C2 position to form a nucleophilic carbene, which then attacks an electrophilic substrate. rsc.org Conversely, the thiazolium cation itself can react with strong nucleophiles, although this is less common in its catalytic applications. The electrophilic nature of the C2 position is crucial for the stabilization of the carbanionic intermediate formed after decarboxylation in reactions like the pyruvate (B1213749) dehydrogenase complex. gonzaga.edu

Proton Abstraction and N-Heterocyclic Carbene (NHC) Formation

The proton at the C2 position of the this compound is significantly acidic for a C-H bond, with pKa values for related thiazolium salts estimated to be in the range of 17-20 in aqueous solution. acs.orgscripps.edu This acidity is a direct consequence of the electrophilic nature of the thiazolium ring, which stabilizes the resulting carbanion, or more accurately, the N-heterocyclic carbene. The deprotonation of the C2-H is a critical step in the catalytic cycle of many reactions involving thiamine (B1217682) or synthetic NHCs. nih.gov

The formation of the N-heterocyclic carbene, 3,4-dimethylthiazol-2-ylidene, is typically achieved by treating the 3,4-dimethylthiazolium salt with a base. nih.gov This carbene is a strong nucleophile and is the active catalytic species in a wide range of transformations, including the benzoin (B196080) condensation, Stetter reaction, and transketolase reactions. rsc.orgnih.gov The reversible formation of the NHC from the thiazolium salt is a cornerstone of its catalytic activity, allowing for the regeneration of the catalyst at the end of the reaction cycle. nih.gov

Breslow Intermediate Formation and Reactivity Pathways

Once the N-heterocyclic carbene is formed, it can react with an aldehyde to form a zwitterionic adduct. This adduct then undergoes a proton transfer to form the Breslow intermediate, a key species in NHC catalysis. rsc.orgnih.gov The Breslow intermediate is an enaminol, which can also be represented as a resonance-stabilized acyl carbanion equivalent. researchgate.net This "umpolung" or reversal of polarity of the carbonyl carbon is the basis for the synthetic utility of NHC catalysis. rsc.org

The Breslow intermediate is a versatile nucleophile and can react with various electrophiles. researchgate.net Its primary reactivity pathways include:

Reaction with another aldehyde: This leads to the formation of α-hydroxy ketones in the benzoin condensation. rsc.org

Conjugate addition to α,β-unsaturated systems: This is the key step in the Stetter reaction, forming 1,4-dicarbonyl compounds. researchgate.net

Oxidation: The Breslow intermediate can be oxidized to an acyl azolium ion, which is a powerful acylating agent. researchgate.net

Protonation and tautomerization: The enol form of the Breslow intermediate can tautomerize to the more stable keto form. researchgate.net

The specific reaction pathway taken by the Breslow intermediate depends on the reaction conditions and the nature of the substrates involved. The characterization of Breslow intermediates from thiazol-2-ylidenes has been achieved through NMR spectroscopy, including studies using 13C labeling. nih.gov

Kinetic and Thermodynamic Analyses of Key Transformations

The this compound serves as a model for the coenzyme thiamine pyrophosphate in enzymatic decarboxylation reactions. A key intermediate in the decarboxylation of α-keto acids is the 2-(1-carboxy-1-hydroxyethyl) adduct of the thiazolium ion. The kinetics of the decarboxylation of the model compound, 2-(1-carboxy-1-hydroxyethyl)-3,4-dimethylthiazolium chloride, have been studied. acs.orgacs.org The reaction proceeds through the zwitterionic form where the carboxyl group is deprotonated. acs.org

The rate of decarboxylation is highly dependent on the solvent polarity. For instance, the half-time for decarboxylation of 2-(1-carboxy-1-hydroxyethyl)-3,4-dimethylthiazolium chloride is significantly shorter in ethanol (B145695) compared to water, indicating that a less polar environment, such as that found in an enzyme active site, can dramatically accelerate the reaction. acs.org Computational studies on a similar dipolar ion have elucidated the geometric and electronic changes that occur during the decarboxylation process, highlighting the role of the thiazolium ring in stabilizing the transition state. nih.gov Kinetic studies on the decarboxylation of related thiazole-5-carboxylic acids have also provided insights into the reaction mechanisms. rsc.org

| Compound | Solvent | Temperature (°C) | Half-life |

|---|---|---|---|

| 2-(1-carboxy-1-hydroxyethyl)-3,4-dimethylthiazolium chloride | Water | 45.6 | 24.0 hours |

| 2-(1-carboxy-1-hydroxyethyl)-3,4-dimethylthiazolium chloride | Ethanol | 26.0 | 3.2 minutes |

The Breslow intermediate exists in a keto-enol tautomeric equilibrium. researchgate.net Computational studies have provided valuable thermodynamic data on these systems. For thiazole-derived carbenes, the formation of the Breslow intermediate (enol form) can be exergonic. acs.org However, the corresponding keto tautomer is often thermodynamically more stable. researchgate.net The stability of the enol form is influenced by factors such as the electronic properties of the aldehyde and the substituents on the carbene. acs.orgnih.gov Electron-withdrawing groups on the aldehyde tend to favor the enol form. acs.orgnih.gov

The interconversion between the enol and keto forms can be kinetically slow, and attempts to equilibrate them using acids or bases have not always been successful, suggesting a significant kinetic barrier to proton transfer. nih.gov

| Carbene Type | Aldehyde | ΔGenol (kcal/mol) | ΔGketone (kcal/mol) |

|---|---|---|---|

| Thiazole-derived | Phenyl-substituted | -9.1 | -14.2 |

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms involving the this compound. The exchange of the C2-proton with deuterium (B1214612) from D2O has been studied, and the associated isotope effects provide information about the transition state of the proton transfer reaction. acs.org

In the formation of the Breslow intermediate, kinetic isotope effects have been observed when using deuterated aldehydes (R-CDO). nih.gov These studies support mechanisms where the C-H bond of the aldehyde is broken in the rate-determining step of the proton transfer to form the enaminol. Computational studies have also predicted that quantum mechanical tunneling could play a significant role in the hydrogen atom transfer step of Breslow intermediate formation, and this could be verified experimentally through H/D KIE analysis. acs.org

Solvent isotope effects, where the reaction is carried out in D2O instead of H2O, can also provide mechanistic insights. chem-station.com For instance, the rate of hydrolysis of esters with a specific acid catalyst can be faster in D2O, an inverse solvent isotope effect. chem-station.com Such studies can help to distinguish between different proton transfer pathways in reactions catalyzed by 3,4-dimethylthiazolium-derived NHCs. nih.gov

Solvent Effects on Reaction Kinetics and Equilibria

The choice of solvent profoundly influences the rates and outcomes of chemical reactions, and thiazolium ion-catalyzed processes are no exception. Solvent effects arise from the differential stabilization of reactants, products, and, most critically, the transition states along the reaction pathway. ntu.edu.sg The influence of the solvent is linked to properties such as polarity, dielectric constant, and its capacity for specific interactions like hydrogen bonding. ntu.edu.sgrsc.org

Kinetic studies of thiazolium-catalyzed reactions have provided specific insights. In the benzoin condensation catalyzed by a thiazolium salt in methanol, a large inverse solvent isotope effect (k(D)/k(H) ≈ 5.9) was observed when using deuteriomethanol. nih.gov This indicates that the proton transfer steps are kinetically significant and that the solvent is intimately involved in the mechanism.

The principles of solvent effects can be summarized by considering how different solvent classes interact with the species in the catalytic cycle:

| Solvent Class | Key Properties | Effect on Thiazolium-Catalyzed Reactions |

| Polar Protic (e.g., Methanol, Water) | High dielectric constant, hydrogen bond donors. | Can stabilize ionic intermediates and transition states through both polarity and H-bonding. May also act as a proton source/sink, directly participating in the mechanism. acs.org |

| Dipolar Aprotic (e.g., DMSO, Acetonitrile) | High dielectric constant, no H-bond donation. | Effectively stabilize charged species through dipole-dipole interactions, often leading to significant rate enhancements for reactions forming ions. isca.me |

| Nonpolar Aprotic (e.g., Cyclohexane, Toluene) | Low dielectric constant, weak intermolecular forces. | Generally disfavor the formation of charged intermediates, leading to slower reaction rates compared to polar solvents. |

This table provides a generalized overview of solvent effects on reactions involving ionic intermediates, characteristic of many thiazolium-catalyzed processes.

Radical and Ionic Pathways in Thiazolium-Catalyzed Reactions

Historically, thiazolium ion catalysis has been understood to proceed through two-electron, ionic pathways. rsc.org However, contemporary research has illuminated the capacity of key intermediates to also engage in single-electron transfer (SET) processes, opening up parallel radical-based mechanisms. rsc.orgresearchgate.net

Ionic Pathway: The quintessential ionic mechanism is initiated by the deprotonation of the this compound at the C2 position to form the corresponding N-heterocyclic carbene. This NHC acts as a potent nucleophile, attacking the carbonyl carbon of an aldehyde to form a tetrahedral intermediate. isca.me A subsequent proton transfer yields the critical "Breslow intermediate," an electron-rich enamine species. rsc.orgisca.me This intermediate embodies the concept of umpolung, as the formerly electrophilic carbonyl carbon now possesses nucleophilic character. In reactions like the benzoin condensation or the Stetter reaction, the Breslow intermediate attacks an electrophile (another aldehyde or a Michael acceptor, respectively), ultimately leading to the product and regeneration of the NHC catalyst. isca.me

Radical Pathways: The discovery that the Breslow intermediate is a potent single-electron donor has opened a new frontier in NHC catalysis. rsc.orgnih.gov Inspired by biological systems where the thiamine diphosphate (B83284) cofactor mediates SET processes, chemists have shown that the Breslow intermediate can reduce a suitable electron acceptor. rsc.orgnih.gov This SET event generates an NHC-bound ketyl radical, a persistent radical intermediate that can participate in a variety of transformations. nih.govacs.org

This radical generation pathway enables a host of reactions not accessible through the traditional ionic manifold. researchgate.net For example, the NHC-derived ketyl radical can couple with other radical species, initiating cascade reactions or participating in cross-coupling transformations. ntu.edu.sgresearchgate.net The competition between the ionic and radical pathways can be influenced by the nature of the substrates, the presence of specific oxidants or reductants, and photochemical activation. researchgate.net Recent advancements have focused on developing chiral thiazolium catalysts that can control the stereochemistry of these radical-mediated reactions, a significant challenge in the field. nih.govacs.org

| Pathway | Key Intermediate | Mechanism | Typical Reactions |

| Ionic | Breslow Intermediate (Enamine) | Nucleophilic attack on an electrophile (two-electron process). | Benzoin Condensation, Stetter Reaction. |

| Radical | NHC-Bound Ketyl Radical | Single-electron transfer (SET) to an acceptor, followed by radical coupling or addition. | Reductive Couplings, Acyl-Difluoroalkylation of Olefins. ntu.edu.sgnih.gov |

This table compares the fundamental characteristics of the parallel ionic and radical pathways accessible through thiazolium ion catalysis.

Intramolecular Catalysis by Ancillary Functional Groups

The strategic placement of reacting functional groups within a single molecule allows thiazolium catalysts to mediate powerful intramolecular reactions. In these cases, the catalysis is driven by the proximity of the reacting partners, which are tethered together in the substrate. This approach is highly effective for the construction of complex cyclic structures.

A prominent example is the intramolecular Stetter reaction. In this transformation, a molecule containing both an aldehyde and a Michael acceptor moiety is exposed to a thiazolium precatalyst and a base. The NHC catalyst generates the Breslow intermediate at the aldehyde portion of the molecule. Due to the intramolecular design, the newly formed nucleophilic center is perfectly positioned to attack the tethered Michael acceptor, leading to a rapid cyclization. This process has been used to synthesize a variety of carbocycles and heterocycles with high efficiency. Kinetic studies of related intramolecular Stetter reactions have shown the reaction to be first-order in the catalyst and zero-order in the substrate, suggesting that the formation of the Breslow intermediate is the rate-limiting step of the catalytic cycle.

Similarly, the intramolecular benzoin reaction can be used to synthesize cyclic α-hydroxy ketones. A substrate containing two aldehyde groups, or an aldehyde and a ketone, can be cyclized via an NHC-catalyzed reaction to form functionalized ring systems. nih.gov These intramolecular strategies highlight the versatility of thiazolium catalysis in complex molecule synthesis, where the catalyst facilitates a transformation dictated by the inherent structure of the substrate.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like the 3,4-Dimethylthiazolium ion in solution. researchgate.netslideshare.net By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom in the molecule can be mapped. researchgate.netnih.gov

In the context of the this compound, ¹H NMR spectroscopy provides distinct signals for the protons on the thiazolium ring and the methyl groups. For instance, in a related compound, 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, the methyl groups attached to the nitrogen and the ring carbon exhibit characteristic chemical shifts. mdpi.com The proton at the C2 position of the thiazolium ring is particularly noteworthy, often appearing significantly downfield due to the positive charge on the ring and the adjacent heteroatoms. mdpi.com This deshielding effect is a hallmark of the thiazolium cation.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the thiazolium ring resonate at distinct chemical shifts that are sensitive to their electronic environment. For example, the C2, C4, and C5 carbons of the thiazolium ring in a substituted thiazolium salt were observed at approximately 170.5 ppm, 150.5 ppm, and 115.6 ppm, respectively, with the downfield shifts attributed to the positive charge on the ring. helsinki.fi

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for establishing proton-proton coupling relationships within the molecule, confirming the connectivity of the various substituent groups to the thiazolium core. slideshare.net

Table 1: Representative NMR Data for Substituted 3,4-Dimethylthiazolium Analogs

| Nucleus | Substituent/Position | Approximate Chemical Shift (δ) in ppm | Key Observations |

|---|---|---|---|

| ¹H | C2-H | > 10.0 | Highly deshielded due to positive charge and adjacent N and S atoms. mdpi.com |

| ¹H | N-CH₃ | ~3.9 | Singlet, characteristic of a methyl group on a positively charged nitrogen. mdpi.com |

| ¹H | C4-CH₃ | ~2.7 | Singlet, attached to a carbon of the aromatic ring. mdpi.com |

| ¹³C | C2 | ~160-170 | Downfield shift indicative of its position between two heteroatoms in a positively charged ring. mdpi.comhelsinki.fi |

| ¹³C | C4 | ~150-153 | Reflects its position in the electron-deficient ring. mdpi.comhelsinki.fi |

| ¹³C | C5 | ~115-126 | Less deshielded compared to other ring carbons. mdpi.comhelsinki.fi |

| ¹³C | N-CH₃ | ~41 | Typical range for a methyl group attached to a nitrogen. mdpi.com |

| ¹³C | C4-CH₃ | ~13 | Characteristic of a methyl group on an sp² carbon. mdpi.com |

Note: The exact chemical shifts can vary depending on the solvent, counter-ion, and other substituents on the thiazolium ring.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. vanderbilt.educreative-proteomics.com For the this compound, mass spectrometry confirms its molecular formula and can provide insights into its fragmentation patterns, which aids in structural confirmation. helsinki.figoogle.com

Using techniques like Electrospray Ionization (ESI), the intact 3,4-Dimethylthiazolium cation can be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ion, which can be used to confirm its elemental composition with high accuracy. nih.gov

The fragmentation of the this compound under mass spectrometric conditions can also provide structural information. The cleavage of the methyl groups or fragmentation of the thiazole (B1198619) ring can lead to characteristic fragment ions. In the analysis of related thiazolium salts, the molecular ion peak (M+) is often clearly observed, and the fragmentation pattern helps to confirm the proposed structure. helsinki.fi For instance, the loss of the counter-ion (e.g., HBr) from a thiazolium bromide salt is a common observation in the mass spectrum. helsinki.fi

Table 2: Expected Mass Spectrometry Data for the this compound

| Analysis Type | Expected m/z Value | Interpretation |

|---|---|---|

| Molecular Ion (Cation) | Calculated for [C₅H₈NS]⁺ | Corresponds to the exact mass of the 3,4-Dimethylthiazolium cation. |

| High-Resolution MS | Precise mass of [C₅H₈NS]⁺ | Confirms the elemental formula. |

| Tandem MS (MS/MS) | Various fragment ions | Reveals fragmentation pathways, such as the loss of methyl radicals or ring opening, which supports the structural assignment. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orglibretexts.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

For the this compound, X-ray crystallography of its salts (e.g., with iodide or bromide counter-ions) reveals the planar nature of the thiazolium ring and the specific geometry of the methyl substituents. oup.comacs.org Crystallographic studies on related N-alkyl-4,5-dimethylthiazolium iodides have shown that the bond lengths and angles within the thiazolium ring are consistent with known thiazolium cations. rsc.org For example, the C-S and C-N bond lengths typically range from 1.675 to 1.695 Å and 1.306 to 1.324 Å, respectively. rsc.org The angle formed between these two bonds is generally in the range of 111.9° to 114.7°. rsc.org

Crystal structure analysis also elucidates the packing of the ions in the crystal lattice and reveals any significant intermolecular interactions, such as hydrogen bonding or chalcogen bonding involving the sulfur atom. acs.org The analysis of the crystal structure of various thiazolium salts has shown that the shortest cation-anion contacts often involve the sulfur atom, indicating its electrophilic character. acs.org

Table 3: Typical Crystallographic Parameters for Thiazolium Salts

| Parameter | Typical Value Range | Significance |

|---|---|---|

| C-S Bond Length | 1.67 - 1.70 Å | Consistent with a partial double bond character within the aromatic ring. rsc.org |

| C-N Bond Length | 1.30 - 1.33 Å | Shorter than a typical C-N single bond, indicating delocalization of the positive charge. rsc.org |

| S-C-N Angle | 111 - 115° | Defines the geometry of the five-membered ring. rsc.org |

| Ring Planarity | High | The thiazolium ring is generally planar, a characteristic of aromatic systems. |

| Cation-Anion Contacts | Short S···Anion distances | Suggests the role of the sulfur atom in charge-assisted chalcogen bonding. acs.org |

Other Vibrational and Electronic Spectroscopic Methods

In addition to NMR, MS, and X-ray crystallography, other spectroscopic techniques provide valuable information about the vibrational and electronic properties of the this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. yale.edu For the this compound, characteristic IR absorption bands would be expected for the C=N and C=C stretching vibrations within the thiazolium ring, typically in the region of 1650–1590 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups and the ring protons would also be observable. The choice of the counter-anion can influence the vibrational behavior of the thiazolium cation. univ-tissemsilt.dz

Electronic Spectroscopy (UV-Visible Spectroscopy) provides information about the electronic transitions within the molecule. mgcub.ac.in The this compound, being an aromatic cation, is expected to exhibit absorption bands in the ultraviolet region corresponding to π → π* transitions. The position and intensity of these absorptions are characteristic of the electronic structure of the thiazolium chromophore.

Table 4: Summary of Other Spectroscopic Data for Thiazolium Compounds

| Spectroscopic Method | Region of Interest | Observed Feature | Interpretation |

|---|---|---|---|

| Infrared (IR) | 1650–1590 cm⁻¹ | C=N and C=C stretching | Characteristic of the thiazolium ring vibrations. |

| Infrared (IR) | ~3100 cm⁻¹ | Aromatic C-H stretching | Protons attached to the thiazolium ring. helsinki.fi |

| UV-Visible | Ultraviolet region | π → π* transitions | Electronic transitions within the aromatic system. |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity of the 3,4-dimethylthiazolium ion. These investigations often focus on the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the ion. researchgate.net

Studies have employed various levels of theory to examine the electronic structure. For instance, a combination of density functional theory (DFT) and multi-reference configuration interaction (DFT/MRCI) has been used to calculate the electronic and molecular structure of related thiazolium dyes. nih.gov Such methods help in understanding the nature of the ground and excited electronic states, which can be of π→π* or n→π* character. nih.gov The reactivity of the thiazolium ring, particularly the acidity of the C2-proton, is a key feature that is heavily influenced by its electronic structure. miracosta.edu The deprotonation at this position generates a highly reactive N-heterocyclic carbene (NHC), the active catalytic species in many reactions. pnas.org

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the mechanisms of reactions catalyzed by the this compound and other N-heterocyclic carbenes. sumitomo-chem.co.jp DFT calculations allow for the exploration of entire reaction energy profiles, providing valuable information about the feasibility of proposed mechanistic steps. researchgate.net

A significant area of investigation has been the benzoin (B196080) condensation. acs.orgnsf.gov DFT studies have been instrumental in mapping out the catalytic cycle, which involves the formation of the Breslow intermediate. nsf.gov These computational analyses have helped to understand the stability of this key intermediate and its role in the subsequent steps of the reaction. researchgate.net For example, in the cross-benzoin reaction between furfural (B47365) and α-amino aldehydes, DFT calculations have been used to elucidate the origins of syn and anti selectivity. nsf.gov

Furthermore, DFT has been applied to investigate other reactions, such as the Stetter reaction, where it helps in understanding the conjugate addition of acyl anions to α,β-unsaturated acceptors. researchgate.net The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental observations. sumitomo-chem.co.jp

Modeling of Transition States and Activation Energies

A critical aspect of computational chemistry is the ability to model transition states and calculate their corresponding activation energies. This information is vital for predicting reaction rates and understanding the factors that control selectivity. cam.ac.ukacs.org

For reactions catalyzed by thiazolium salts, computational modeling has been used to predict the stereoselectivity of asymmetric reactions. pnas.orgpnas.org By optimizing the geometries of transition states using methods like the integrated MO (molecular orbital) + MO method (IMOMO), researchers can determine the relative energies of different stereoisomeric pathways. pnas.orgpnas.org For instance, in the asymmetric benzoin condensation, calculations have shown that thiazolium catalysts are generally less selective than triazolium catalysts, a finding that aligns with experimental results. pnas.orgpnas.org

The calculation of activation energies also helps in identifying the rate-determining step of a reaction. researchgate.net In the context of the benzoin condensation, all three kinetically significant steps have been shown to be partially rate-determining through a combination of experimental and computational studies. researchgate.net The development of new computational methods, such as those using graph neural networks, aims to enhance the accuracy of activation energy predictions, even with limited high-quality data. chemrxiv.org

Solvation Models in Computational Analysis

The solvent plays a crucial role in most chemical reactions, and accurately modeling its effects is essential for reliable computational predictions. wikipedia.orgnumberanalytics.com Solvation models in computational chemistry can be broadly categorized as either explicit or implicit. wikipedia.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. wikipedia.orgresearchgate.net These models are computationally efficient and have been successfully used to study the influence of the solvent on the electronic structure and reactivity of species like the this compound. pnas.orgpnas.org For example, the COSMO (Conductor-like Screening Model) has been used to estimate solvent effects on the electronic energies of related dye molecules. nih.gov

Explicit solvation models, on the other hand, involve the inclusion of individual solvent molecules in the calculation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction outcomes. wikipedia.org Hybrid models that combine aspects of both implicit and explicit approaches are also employed to balance computational cost and accuracy. wikipedia.org The choice of solvation model can significantly impact the calculated properties, and therefore must be carefully considered in any computational study. researchgate.net

Prediction of Protonation Constants and Acidity Characteristics

Theoretical methods are extensively used to predict the protonation constants (pKa values) and acidity of molecules, including the this compound. nih.govcambridge.orgnih.gov The acidity of the C2-proton is a defining characteristic of thiazolium salts, as it dictates the ease of formation of the active N-heterocyclic carbene catalyst. miracosta.edu

Computational protocols have been developed to predict pKa values with good accuracy. osti.gov These often involve calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution, using a solvation model to account for solvent effects. osti.gov For instance, studies on substituted thiazole (B1198619) derivatives have shown a strong correlation between experimental and DFT-calculated pKa values. nih.gov Similarly, the carbon acid pKa for the 3,4-dimethylthiazolium cation has been determined through a combination of experimental measurements of deuterium (B1214612) exchange rates and theoretical analysis. nih.gov These computational predictions provide valuable insights into how substituents on the thiazolium ring can modulate its acidity and, consequently, its catalytic activity. nih.gov

Applications in Organocatalysis and Organic Synthesis

Thiazolium-Catalyzed Benzoin (B196080) Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes to form an α-hydroxyketone, also known as an acyloin. organic-chemistry.org Thiazolium salts, including 3,4-dimethylthiazolium derivatives, are effective pre-catalysts for this transformation. organic-chemistry.orgresearchgate.net The reaction competes with the Stetter reaction, but the benzoin condensation is reversible. organic-chemistry.org

The catalytic cycle, first proposed by Breslow, begins with the deprotonation of the thiazolium salt by a base to generate the active NHC catalyst. mdpi.comnih.gov This carbene then undergoes nucleophilic addition to an aldehyde, forming a zwitterionic tetrahedral intermediate. mdpi.com This intermediate is then deprotonated to form a key nucleophilic enol known as the Breslow intermediate. mdpi.comrsc.org This intermediate, which acts as an acyl anion equivalent, attacks a second aldehyde molecule. mdpi.com The subsequent collapse of the resulting tetrahedral intermediate eliminates the NHC catalyst and yields the final acyloin product, thus closing the catalytic loop. mdpi.com

Kinetic studies on the benzoin condensation catalyzed by thiazolium salts, such as 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, have shown that multiple steps in the mechanism can be partially rate-determining. nih.govresearchgate.net The reaction order is close to one with respect to the aldehyde concentration. nih.govresearchgate.net Isotope effect studies have provided further support for the proposed mechanism, revealing a normal deuterium (B1214612) kinetic isotope effect when a deuterated aldehyde is used and a large inverse solvent isotope effect in deuterated methanol. nih.govresearchgate.net

Stetter Reaction and Related Conjugate Addition Processes

The Stetter reaction is another fundamental carbon-carbon bond-forming reaction catalyzed by N-heterocyclic carbenes derived from thiazolium salts. wikipedia.orgorganic-chemistry.org It involves the 1,4-addition (conjugate addition) of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. wikipedia.orgorganic-chemistry.orgnih.gov This reaction provides a powerful method for synthesizing 1,4-dicarbonyl compounds, which are valuable intermediates for other transformations, like the Paal–Knorr synthesis of furans and pyrroles. wikipedia.orgacs.org

Similar to the benzoin condensation, the mechanism of the Stetter reaction hinges on the formation of the Breslow intermediate from the aldehyde and the thiazolium-derived NHC. rsc.orgnih.gov This nucleophilic intermediate then adds to the Michael acceptor in a conjugate fashion. nih.gov Subsequent proton transfer and elimination of the catalyst yield the 1,4-dicarbonyl product and regenerate the NHC for the next catalytic cycle. rsc.orgresearchgate.net While benzoin condensation can be a competing side reaction, the Stetter reaction is generally irreversible, which often drives the reaction towards the 1,4-addition product. organic-chemistry.orgnih.gov

The scope of the Stetter reaction is broad. Aromatic and heteroaromatic aldehydes serve effectively as acyl anion precursors. wikipedia.org Aliphatic aldehydes can also be used, but this requires a thiazolium salt catalyst to avoid side reactions like aldol (B89426) condensation that can occur with cyanide catalysts. wikipedia.org In one study, 2,3-butanedione (B143835) was successfully used as an acetaldehyde (B116499) surrogate for the Stetter reaction. researchgate.net

Asymmetric Catalysis with Chiral Thiazolium Derivatives

The development of asymmetric organocatalysis is a major goal in modern synthesis, aiming to produce chiral molecules with high enantioselectivity. sioc-journal.cnfrontiersin.org In the context of thiazolium catalysis, this is pursued by using chiral thiazolium salt derivatives as catalyst precursors. nih.govnih.gov The chirality of the catalyst is intended to create a stereochemically defined environment that favors the formation of one enantiomer of the product over the other.

Despite considerable effort, achieving high levels of enantiomeric excess (ee) in benzoin condensations using chiral thiazolium catalysts has proven challenging. nih.gov Historically, the optical enrichment of acyloin products has often been moderate. nih.gov For instance, one of the highest reported enantiomeric excesses for a thiazolium-catalyzed benzoin condensation was 51% ee, but this was accompanied by a low product yield of only 6%. nih.gov In contrast, chiral triazolium salts have generally demonstrated better performance, affording benzoin products in high yields and with enantiomeric excesses up to 95%. nih.gov Computational studies suggest that thiazolium catalysts are inherently less selective than their triazolium counterparts in these reactions. nih.gov

The design of effective chiral catalysts remains an active area of research, focusing on creating well-defined chiral pockets around the active site to influence the stereochemical outcome of the carbon-carbon bond-forming step. nih.govrsc.org

Formation of Carbon-Carbon Bonds in Complex Molecular Syntheses

The construction of carbon-carbon bonds is a foundational element of organic synthesis. organic-chemistry.org Thiazolium-catalyzed reactions, particularly the Stetter reaction, have been employed as key steps in the total synthesis of complex natural products. wikipedia.org The ability to form 1,4-dicarbonyl structures provides access to versatile intermediates that can be further elaborated into intricate molecular architectures. wikipedia.orgacs.org

A notable application is the asymmetric total synthesis of roseophilin, where an intermolecular Stetter reaction was used to couple an aliphatic aldehyde with a cyclic enone. wikipedia.org The resulting 1,4-dicarbonyl product was then converted into a pyrrole (B145914) ring system via a Paal-Knorr synthesis, a crucial step on the path to the final natural product. wikipedia.org Similarly, palladium-catalyzed coupling reactions, sometimes in conjunction with NHC catalysis, have been developed for the synthesis of complex C-glycosides, which are important medicinally relevant molecules. rsc.org In one dual-catalysis approach, an NHC derived from 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide was used to generate the Breslow intermediate, which then attacked an electrophilic π-allyl palladium complex, demonstrating a synergistic catalytic system for C-C bond formation. rsc.org

Organocatalytic Upgrading of Biomass-Derived Furfural (B47365) and 5-Hydroxymethylfurfural (B1680220)

There is significant interest in converting biomass-derived platform chemicals, such as furfural (FF) and 5-hydroxymethylfurfural (HMF), into higher-value products, including advanced biofuels and chemical intermediates. psu.eduresearchgate.netnih.gov Thiazolium-derived NHCs have proven to be highly effective catalysts for the self-condensation of these furaldehydes in a benzoin-type reaction, producing C10 and C12 furoins. mdpi.comresearchgate.netnih.gov This upgrading process increases the carbon number and energy density of the biomass-derived molecules. mdpi.comresearchgate.net

The reaction proceeds with high efficiency and atom economy. mdpi.compsu.edu For example, the self-coupling of furfural can achieve a furoin (B1674284) yield of over 99% using a thiazolium salt pre-catalyst in the presence of a base. mdpi.comnih.gov The upgrading of HMF to its corresponding C12 furoin (5,5'-dihydroxymethyl furoin or DHMF) has also been achieved with high yields. mdpi.comresearchgate.net

The structure of the thiazolium salt catalyst plays a crucial role in its activity. Studies have shown that thiazolium salts bearing electron-donating groups are more active and efficient catalysts for this transformation, while those with electron-withdrawing groups are the least active. mdpi.comnih.gov This highlights the potential for tuning the catalyst's electronic properties to optimize reaction outcomes.

| Substrate | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Furfural (FF) | Thiazolium IL with acetate (B1210297) group + Et3N | 0.1 | 60 | 1 | Furoin | >99 | mdpi.comnih.gov |

| 5-Hydroxymethylfurfural (HMF) | Thiazolium IL with acetate group + Et3N | 10 | 120 | 3 | C12 Furoin (DHMF) | 97 | mdpi.comnih.gov |

| 5-Hydroxymethylfurfural (HMF) | Thiazolium IL with hydroxyl group + Et3N | 10 | 120 | 3 | C12 Furoin (DHMF) | 97 | mdpi.com |

Advanced Derivatization for Tailored Synthetic Utility

The versatility of thiazolium salt catalysis can be enhanced through advanced derivatization, which involves the synthesis of new catalyst structures with tailored properties. nih.govnih.gov By modifying the substituents on the thiazolium ring, chemists can fine-tune the steric and electronic environment of the resulting N-heterocyclic carbene, thereby influencing its reactivity, stability, and selectivity. mdpi.comresearchgate.net

For example, the synthesis of thiazolium-based ionic liquids allows for their use as both catalyst precursors and reaction media. researchgate.net The choice of N-substituent on the thiazolium ring can have a small but noticeable effect on the rate of reactions like the benzoin condensation. researchgate.net In the upgrading of furaldehydes, attaching an electron-donating group to the 5-position of the thiazolium ring was found to produce the most active and efficient catalyst system. mdpi.comnih.gov

Derivatization is also key to creating catalysts for specific applications, such as performing reactions in aqueous media, which is desirable from a green chemistry perspective. nih.gov Novel thiazolium salts have been designed and synthesized to explore compartmentalization of reactions in water, aiming to mimic enzymatic processes. nih.gov The development of new derivatization protocols is crucial for creating catalysts that can operate under specific conditions or with challenging substrates, expanding the synthetic utility of thiazolium-based organocatalysis. nih.govresearchgate.netresearchgate.net

Mechanistic Role in Biological Systems

Thiamine-Dependent Enzymatic Pathways and Coenzyme Functionality

The 3,4-dimethylthiazolium ion is the core structure of the coenzyme thiamine (B1217682) pyrophosphate (TPP), which is essential for the function of a diverse group of enzymes. libretexts.orgwikipedia.org These TPP-dependent enzymes are crucial participants in central metabolic pathways, particularly the catabolism of sugars and amino acids. wikipedia.orgrsc.org The primary role of TPP is to act as a coenzyme for reactions involving the cleavage of bonds adjacent to a carbonyl group, such as in α-keto acids. youtube.commpg.de

Enzymes that rely on TPP include:

Pyruvate (B1213749) dehydrogenase complex: Catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, linking glycolysis to the citric acid cycle. rsc.org

α-Ketoglutarate dehydrogenase complex: A key enzyme in the citric acid cycle that catalyzes the oxidative decarboxylation of α-ketoglutarate. rsc.org

Transketolase: A central enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for transferring two-carbon units. nih.govpnas.org

Pyruvate decarboxylase: Found in yeast and some plants, it catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde (B116499). rsc.orgresearchgate.net

The catalytic functionality of these enzymes is entirely dependent on the chemical properties of the thiazolium ring of TPP. libretexts.orgyoutube.com The ring acts as an "electron sink," stabilizing the formation of carbanion intermediates that would otherwise be energetically unfavorable. libretexts.orgpnas.org The diphosphate (B83284) group of TPP primarily serves to anchor the coenzyme to the enzyme's active site through coordination with a magnesium ion (Mg²⁺) and interactions with conserved protein residues. nih.govcuvillier.de The synergy between the enzyme's protein structure and the coenzyme's thiazolium ring is what enables the high catalytic efficiency observed in these biological systems. cuvillier.de

Table 1: Key Thiamine-Dependent Enzymes and their Functions

| Enzyme | Metabolic Pathway | Function |

|---|---|---|

| Pyruvate Dehydrogenase | Glycolysis/Citric Acid Cycle Link | Oxidative decarboxylation of pyruvate. rsc.org |

| α-Ketoglutarate Dehydrogenase | Citric Acid Cycle | Oxidative decarboxylation of α-ketoglutarate. rsc.org |

| Transketolase | Pentose Phosphate Pathway | Transfer of two-carbon ketol units. nih.gov |

| Pyruvate Decarboxylase | Fermentation | Decarboxylation of pyruvate to acetaldehyde. researchgate.net |

| Benzoylformate Decarboxylase | Bacterial Metabolism | Decarboxylation of benzoylformate. msu.ru |

Formation of "Active Aldehyde" Intermediates in Enzyme Active Sites

A cornerstone of thiazolium ion catalysis, as first proposed by Ronald Breslow, is the formation of a key nucleophilic species from an aldehyde substrate. nih.govwikipedia.org This process, often termed "umpolung" or polarity reversal, transforms the normally electrophilic aldehyde carbonyl carbon into a nucleophile. wikipedia.org The mechanism begins with the deprotonation of the C2 carbon of the thiazolium ring, which is the most acidic proton on the ring. libretexts.orgnih.gov This deprotonation is facilitated by the enzyme's active site environment and results in the formation of a highly reactive ylide, or carbene. nih.govwikipedia.org

This thiazolium ylide is a potent nucleophile that attacks the carbonyl carbon of a substrate, such as an α-keto acid or an aldehyde. rsc.orgnih.gov This addition forms a covalent adduct. ipbeja.pt For an α-keto acid like pyruvate, this is followed by decarboxylation (loss of CO₂), which is facilitated by the electron-withdrawing nature of the positively charged thiazolium ring. rsc.org The resulting intermediate is a C2α-carbanion stabilized by resonance, often referred to as the "active aldehyde" or Breslow intermediate. nih.govipbeja.ptnih.gov This species is essentially an enamine/carbanion equivalent of the aldehyde, poised for subsequent reaction steps. nih.govnih.gov For instance, in pyruvate decarboxylase, this intermediate is protonated to yield acetaldehyde and regenerate the thiazolium ylide. rsc.org In transketolase, the active aldehyde is transferred to an acceptor sugar molecule. nih.gov

Table 2: Steps in the Formation of the Breslow Intermediate

| Step | Description | Key Species |

|---|---|---|

| 1 | Deprotonation of the thiazolium ring at C2 by a base. | Thiazolium ylide (carbene). wikipedia.org |

| 2 | Nucleophilic attack of the ylide on the substrate's carbonyl carbon. | Covalent substrate-coenzyme adduct. rsc.org |

| 3 | Decarboxylation of the adduct (if the substrate is an α-keto acid). | Loss of CO₂. rsc.org |

| 4 | Formation of the resonance-stabilized carbanion/enamine. | "Active Aldehyde" (Breslow Intermediate). nih.govnih.gov |

Regulation of Enzymatic Catalysis via Thiazolium Ring Functionality

The catalytic activity of the thiazolium ring is not inherent but is exquisitely regulated by the protein environment of the enzyme's active site. cuvillier.denih.gov The enzyme plays a critical role in enhancing the reactivity of the coenzyme in several ways. Firstly, the enzyme binds TPP in a specific "V-conformation". nih.govmsu.ru This conformation brings the 4'-amino group of the pyrimidine (B1678525) ring into close proximity to the C2-H of the thiazolium ring, which is essential for catalysis. nih.govpnas.org

The protein environment significantly lowers the pKa of the C2-H proton, making it more acidic and easier to remove to form the reactive ylide. cuvillier.de While the pKa of the C2-H in free thiamine in water is high (around 17-19), the enzyme active site can lower this value substantially, increasing the concentration of the ylide at physiological pH. msu.rumpg.de This is achieved through a network of hydrogen bonds and electrostatic interactions within the active site that stabilize the ylide intermediate. nih.gov

Furthermore, the aminopyrimidine ring of TPP is not merely an anchor but participates directly in catalysis. nih.gov It acts as an intramolecular base, accepting the proton from the C2 carbon to initiate the catalytic cycle. msu.ru The enzyme active site, in turn, regulates the protonation state of the pyrimidine ring itself, ensuring it is poised for this proton transfer. nih.govnih.gov Specific amino acid residues, such as a highly conserved glutamate, are positioned to interact with the TPP-substrate intermediates, stabilizing transition states and guiding the reaction pathway. researchgate.net This intricate interplay ensures that the potent catalytic power of the thiazolium ring is unleashed in a controlled and highly specific manner. cuvillier.de

Elucidation of Enzyme-Substrate Interactions through Thiazolium Analogues

The study of synthetic analogues of the this compound and thiamine has been invaluable for probing the mechanisms of TPP-dependent enzymes and understanding enzyme-substrate interactions. acs.orgchemrxiv.org By systematically modifying the structure of the coenzyme, researchers can investigate the contribution of different parts of the molecule to binding and catalysis.

A common strategy involves replacing the positively charged thiazolium ring with neutral aromatic rings like triazoles, thiophenes, or N-alkylated pyrroles. chemrxiv.orgrsc.org These analogues can act as competitive inhibitors, binding to the active site but being incapable of performing the catalytic cycle. acs.org Comparing the binding affinities of these different analogues provides insight into the importance of electrostatic and hydrophobic interactions between the coenzyme and the active site. chemrxiv.org

Another approach is to introduce substituents onto the central ring to probe the substrate-binding pocket. chemrxiv.org The success or failure of these modified analogues to inhibit or act as substrates for different TPP-dependent enzymes can reveal details about the size, shape, and chemical nature of the active site cavity where the substrate normally binds. chemrxiv.orgrsc.org For example, some "open-chain" analogues that lack a central ring entirely have been shown to be potent inhibitors, demonstrating that the pyrimidine and tail portions can still occupy their respective binding pockets effectively. rsc.org The use of substrate analogues in conjunction with wild-type or modified coenzymes has also been employed to trap and characterize reaction intermediates, providing snapshots of the catalytic cycle. acs.org These studies, combining synthetic chemistry with enzymology, are crucial for building a detailed map of enzyme-substrate and enzyme-coenzyme interactions. nih.gov

Development of Novel Thiazolium Derivatives and Analogues

Design and Synthesis of Thiazolium Ionic Liquids (TILs)

Thiazolium ionic liquids (TILs) are a class of organic salts with melting points near or below room temperature, valued for their potential as "green" solvents and catalysts due to their low vapor pressure and high thermal stability. nih.gov The synthesis of these compounds often involves the quaternization of a thiazole (B1198619) derivative.

A straightforward method for preparing thiazolium-based ionic liquids is through the direct alkylation of the thiazole heterocycle. researchgate.net For instance, using a trialkyl orthoester as both the alkylating agent and the solvent provides a facile route to these salts in high yields. researchgate.net Another common and high-yielding approach involves the cyclization of N-monosubstituted thioamides with α-halocarbonyl compounds. researchgate.net The synthesis of 3,4-dimethylthiazolium bromide, an effective catalyst, has been reported in the context of its use in furoin (B1674284) condensation reactions. acs.org

The synthesis of a related compound, N-phenyl-2,4-dimethylthiazolium iodide, is achieved by reacting N-phenylthioacetanilide with chloroacetone, followed by an ion exchange with potassium iodide. researchgate.net A general concern in the synthesis of all ionic liquids is purity, with residual halides from starting materials being a common and often detrimental impurity. issp.ac.ru

Table 1: Selected Thiazolium Salt Synthesis Methods

| Precursors | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Thiazole | Trialkyl orthoester | Thiazolium-based ionic liquid | researchgate.net |

| N-monosubstituted thioamides, α-halocarbonyl compounds | Cyclization | Thiazolium salt | researchgate.net |

Bridged Thiazolium Salts and Multicomponent Systems

Bridged thiazolium salts, where two or more thiazolium rings are connected by a linker, represent a significant area of research. These structures are investigated for their cooperative effects in catalysis and for building complex molecular assemblies.

Studies have shown that polymethylene-bridged thiazolium halides can act as catalysts in the benzoin (B196080) condensation, with the catalytic activity being highly dependent on the length of the methylene (B1212753) bridge connecting the two thiazolium units. acs.org This dependency suggests that the spatial arrangement and interaction between the two active centers are crucial for the catalytic process.

The concept of bridging extends to the creation of sophisticated multicomponent systems. While detailed examples often feature the related imidazolium (B1220033) core, the principles are directly transferable. For instance, dicationic ionic liquids have been synthesized where two imidazolium units are linked by a 1,4-bis(methylene)benzene group. nih.gov The synthesis involves reacting α,α′-dibromo-p-xylene with an excess of the N-alkylimidazole in acetonitrile. nih.gov Similarly, bimetallic ruthenium(II) complexes have been created using bridging N-heterocyclic carbene (NHC) ligands derived from diimidazolium salts, showcasing the integration of these heterocycles into organometallic frameworks. acs.org Such bridged structures are also fundamental to the formation of molecular assemblies, like imidazolate-bridged multinuclear complexes. cambridge.org

Table 2: Examples of Bridged N-Heterocyclic Systems

| Heterocycle | Linker (Bridge) | System Type | Application/Feature | Reference |

|---|---|---|---|---|

| Thiazolium | Polymethylene chain (-(CH₂)n-) | Dithiazolium salt | Benzoin condensation catalyst | acs.org |

| Imidazolium | 1,4-bis(methylene)benzene | Dicationic ionic liquid | Bridged organocatalyst | nih.gov |

Polymeric and Supported Thiazolium Catalysts

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, thiazolium ions have been immobilized on solid supports. numberanalytics.com This approach combines the high reactivity of the thiazolium catalyst with the practical benefits of heterogeneous systems.

A common strategy involves attaching the thiazolium salt to a polymer backbone. For example, a polymer-supported thiazolium catalyst was prepared by quaternizing chloromethylated polystyrene with a thiazole derivative. psu.edu This supported catalyst was shown to be effective in promoting the addition of aldehydes to activated olefins. psu.edu However, its practical utility was somewhat limited, showing about 10% conversion after 24 hours and a lifespan of only 4-6 cycles. psu.edu

More advanced supports include mesoporous silica, such as SBA-15, which can be functionalized for the covalent immobilization of thiazolium active sites. researchgate.net Another innovative approach is the creation of poly(ionic liquid) materials, where the entire polymer structure is composed of repeating ionic liquid units, acting as both the catalyst and the support. researchgate.net A sophisticated method involves designing a catalyst that also contains a polymerization initiator site. nsf.gov This allows the catalyst to facilitate the synthesis of its own macromolecular support, resulting in a highly integrated and potentially more stable system. nsf.gov

The primary advantages of using polymer supports include simplified separation of the catalyst from the reaction mixture, which reduces waste and allows for the catalyst to be recovered and reused. numberanalytics.comindianchemicalsociety.com

Functionalization Strategies for Tailored Reactivity Profiles

The reactivity of the 3,4-dimethylthiazolium ion can be precisely tuned by chemical modification of its structure. These functionalization strategies aim to alter the electronic or steric properties of the ion to enhance its catalytic performance or introduce new functionalities.

Functionalization can occur at several positions on the thiazolium ring system. Alkylation at the nitrogen atom is a fundamental reaction for creating the thiazolium cation itself. nih.gov The nature of the substituent on the nitrogen can influence the catalyst's stability and activity.

Modifications at the carbon atoms of the ring are also crucial. For example, studies using 2a-deuterated 3,4-dimethylthiazolium trifluoromethanesulfonate (B1224126) revealed a primary kinetic isotope effect, directly demonstrating that the C2 position is intimately involved in the rate-determining step of certain reactions. ibict.br This highlights that even subtle changes at C2 can significantly impact reactivity.

Broader functionalization strategies, often explored in related heterocyclic systems, provide a blueprint for modifying thiazolium ions. These include introducing reactive groups that allow for subsequent covalent attachment of other molecules, such as peptides or proteins, a technique developed for thiophene (B33073) derivatives like EDOT. frontiersin.org Modern synthetic methods, such as radical C(sp3)-H functionalization, offer pathways to selectively modify the alkyl groups (e.g., the methyl groups at C4) on the thiazolium ring, which would have been difficult with traditional methods. nih.gov The ultimate goal of these strategies is to create a catalyst with a reactivity profile that is precisely tailored for a specific chemical transformation. rsc.orgrsc.org

Future Directions and Emerging Research Areas

Exploration of New Catalytic Transformations and Reaction Scope

While the 3,4-dimethylthiazolium ion and its derivatives are well-established in classic transformations like the benzoin (B196080) and Stetter reactions, significant opportunities exist for discovering novel catalytic applications. acs.org Research is increasingly focused on expanding the reaction scope to include more complex and stereochemically rich molecules. pnas.org An emerging area is the development of chemoselective reactions where the catalyst controls the reaction pathway, independent of substrate bias. acs.org

A key strategy involves the selective generation of distinct reactive intermediates from a single starting material. For instance, using α,β-unsaturated aldehydes, N-heterocyclic carbene catalysts can generate acyl anion, homoenolate, or ester enolate equivalents depending on the catalyst structure and reaction conditions. pnas.org Fine-tuning catalysts derived from this compound could allow access to these different pathways, vastly broadening their synthetic utility. Furthermore, exploring reaction conditions, such as the use of non-polar solvents, has been shown to dramatically accelerate certain reactions. For example, the decarboxylation of pyruvate (B1213749) promoted by this compound is 10⁴–10⁵ times faster in ethanol (B145695) than in water, highlighting the potential for rate enhancement by mimicking the hydrophobic active sites of enzymes. epdf.pubnih.govacs.org The development of new transformations, including cycloadditions and dearomatization reactions, remains an active area of investigation. acs.orgnih.gov

Integration with Supramolecular and Nanocatalysis Systems

The integration of this compound into larger, more complex systems represents a significant leap forward in catalyst design. Supramolecular catalysis, which mimics enzymatic processes, involves the binding of a substrate within a host molecule, followed by a catalyzed reaction and subsequent product release. dtic.milresearchgate.net This approach can lead to enhanced reactivity and selectivity. researchgate.net For example, imidazolium (B1220033) salts (structurally related to thiazolium salts) have been incorporated into calixarene (B151959) frameworks to create supramolecular catalysts for cross-coupling reactions. researchgate.net Similar strategies could be applied to the this compound, using host molecules like cyclodextrins or custom-synthesized molecular cages to control substrate orientation and reaction environment. acs.org

Nanocatalysis, another emerging frontier, involves immobilizing catalytic species onto nanomaterials. While specific research on anchoring this compound to nanoparticles is still developing, the principles are well-established for other NHC precatalysts. Such integration could lead to highly stable and recyclable catalysts, combining the reactivity of the thiazolium core with the practical advantages of heterogeneous catalysis. This interdisciplinary approach merges the fields of organocatalysis and material science.

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalysts derived from this compound. nih.gov Advanced modeling allows for the detailed analysis of transition states and reaction intermediates that are often difficult to observe experimentally. pnas.org For example, computational studies on triazolium-based NHC catalysts have revealed that their catalytic activity is influenced by subtle geometric parameters, such as the N-C-N bond angle at the active carbene center. nih.gov

These predictive capabilities enable the in silico design of new catalysts with tailored properties. By modeling how changes in the catalyst's structure affect its electronic properties, stability, and the energy barriers of reaction pathways, researchers can rationally design more efficient and selective catalysts. researchgate.net Computational studies have successfully predicted pKa values of NHC precursors and elucidated the preferred conformations of reactive intermediates, providing critical insights for reaction development. pnas.orgresearchgate.netresearchgate.net

Table 1: Correlation of Fused Ring Structure, NCN Angle, and Kinetic Acidity in Bicyclic Triazolium Catalysts (Data derived from related triazolium systems)

| Fused Ring Size | Avg. N²C³N⁴ Angle (°) (from XRD) | Relative Kinetic Acidity (k_DO) |

| 5-membered | 107.8 | Highest |

| 6-membered | 109.1 | Intermediate |

| 7-membered | 109.6 | Lowest |

| This table illustrates trends observed in bicyclic triazolium salts, which provide insight into the structure-activity relationships applicable to thiazolium-based catalysts. Data synthesized from findings reported in scientific literature. nih.gov |

Interdisciplinary Research with Material Science and Chemical Biology

The future of this compound research lies in its application within interdisciplinary fields.

In material science , the thiazolium moiety can be incorporated into polymers or solid supports to create novel catalytic materials. This could lead to the development of catalytic membranes, flow reactors, or sensors where the catalytic activity is integrated directly into the material's structure.

In chemical biology , the this compound has long served as a crucial model compound for the thiamine (B1217682) pyrophosphate (TPP) cofactor. epdf.pubdur.ac.uk It allows researchers to study the mechanisms of TPP-dependent enzymes, such as pyruvate decarboxylase, in a simplified, non-enzymatic system. dtic.milresearchgate.net This research provides fundamental insights into enzyme catalysis, including how enzymes stabilize reactive intermediates. dtic.mil Future work will likely involve using derivatives of this compound as probes to study enzyme active sites and to develop organocatalysts that can function in aqueous, biological environments. acs.org The synergy between understanding biological catalytic systems and designing new synthetic catalysts will continue to drive innovation in both fields.

Q & A

Q. What key chemical properties of 3,4-dimethylthiazolium ion make it effective in catalytic decarboxylation reactions?